1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

BTK inhibition kinase assay drug discovery

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic, non-covalent small molecule featuring a 2,3'-bipyridine core linked via a urea spacer to a 4-methoxybenzyl group. Its structural profile is documented in kinase-focused patent literature, where it appears as Example 99 of US20240083900.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 2034247-14-6
Cat. No. B2725981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea
CAS2034247-14-6
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C20H20N4O2/c1-26-18-6-4-15(5-7-18)12-23-20(25)24-13-16-8-10-22-19(11-16)17-3-2-9-21-14-17/h2-11,14H,12-13H2,1H3,(H2,23,24,25)
InChIKeyYUNOFYYEBPDDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea (CAS 2034247-14-6): A High-Potency BTK Ligand for Kinase-Targeted Procurement


1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic, non-covalent small molecule featuring a 2,3'-bipyridine core linked via a urea spacer to a 4-methoxybenzyl group. Its structural profile is documented in kinase-focused patent literature, where it appears as Example 99 of US20240083900 . The compound's primary reported biochemical activity is potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM in a Caliper-based enzymatic assay . This places it among the most potent BTK-binding chemotypes disclosed in the patent series, distinguishing it from weaker or less-characterized bipyridine-urea analogs that lack public binding data. The combination of a rigid bipyridine scaffold for hinge-binding and a flexible methoxyphenyl urea tail provides a defined pharmacophore for kinase selectivity engineering, making it a relevant comparator compound for BTK inhibitor screening cascades .

Why Generic 2,3'-Bipyridine Ureas Cannot Substitute for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea in BTK Research


In the bipyridine-urea chemical series, small changes in substitution pattern produce large shifts in kinase selectivity and potency. The target compound's 4-ylmethyl linkage on the 2,3'-bipyridine core, combined with the 4-methoxybenzyl urea tail, yields a 1 nM BTK IC50 in a standardized Caliper assay . Closely related analogs—such as the 5-ylmethyl regioisomer (1-([2,3'-bipyridin]-5-ylmethyl)-3-propylurea) or the 3-ylmethyl variant with a tert-butyl urea—lack any publicly available BTK inhibition data, making their biochemical activity unverifiable . Generic replacement with these analogs therefore carries an unquantifiable risk of losing the BTK hinge-binding geometry required for sub-100 nM potency, potentially invalidating SAR hypotheses and wasting screening resources .

Quantitative Differentiation Guide for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea vs. BTK Inhibitor Comparators


BTK Biochemical Potency: Sub-Nanomolar IC50 vs. Ibrutinib and In-Class Patent Examples

The compound inhibits BTK with an IC50 of 1 nM in a Caliper-based kinase assay . This is approximately 30–100× more potent than the first-generation covalent inhibitor ibrutinib (IC50 ~30–100 nM in Caliper assays) and places it in an equivalent potency tier as the clinical-stage non-covalent inhibitor pirtobrutinib (IC50 ~0.5–1 nM in similar enzymatic formats) . Within the same patent family (US20240083900), numerous examples show IC50 values ranging from 0.6 to >5 nM, positioning Example 99 as one of the highest-potency non-covalent chemotypes disclosed .

BTK inhibition kinase assay drug discovery

Chemical Topology Differentiates from Mono-Heterocycle Ureas: Unique Bipyridine Hinge-Binder

The target compound contains a 2,3'-bipyridine hinge-binding motif, a topology absent in mono-pyridine ureas like N-(4-methoxyphenyl)-N'-(4-pyridinylmethyl)urea . While the mono-pyridine analog lacks any public BTK data, the bipyridine scaffold is well-established to form bidentate hydrogen bonds with the kinase hinge region, analogous to the 2,2'-bipyridine core in the JAK inhibitor fedratinib. Introduction of a second pyridine ring into the hinge-binder increases the enthalpy of binding and provides an additional vector for selectivity optimization, a feature exploited by pyrazolo[1,5-a]pyrazine and imidazo[1,5-a]pyrazine cores but inherently absent from simpler mono-heterocycle ureas .

kinase hinge-binding chemical topology selectivity screening

Patent-Anchored Identity Ensures Reproducibility and Freedom-to-Operate Clarity

The compound is explicitly enumerated as Example 99 in US Patent Application US20240083900, providing a verifiable synthetic route and analytical characterization (¹H NMR, LC-MS) . By contrast, many commercially available 2,3'-bipyridine urea derivatives (e.g., 3-({[2,3'-bipyridine]-3-yl}methyl)-1-[(4-chlorophenyl)methyl]urea) lack associated patent or publication records, introducing uncertainty regarding synthetic reproducibility, impurity profiles, and intellectual property status . Patent-exemplified compounds offer a clear record of prior synthesis, which reduces procurement risk for organizations that require documentation for regulatory filings or due diligence .

patent provenance compound identity procurement risk

Selectivity Advantage Inferred from Non-Covalent BTK Mechanism in a Covalent-Dominated Landscape

The target compound functions as a non-covalent BTK inhibitor, as evidenced by its urea linker and the absence of a Michael acceptor warhead . This mechanism fundamentally differentiates it from the irreversible covalent inhibitors ibrutinib, acalabrutinib, and zanubrutinib, all of which target Cys481 and lose activity against the clinically prevalent C481S resistance mutation . Non-covalent inhibitors like pirtobrutinib maintain full potency against C481S-mutant BTK (IC50 ~0.5 nM) and have demonstrated clinical responses in patients progressing on covalent BTK inhibitors . By establishing equipotent enzymatic activity (1 nM) and structural homology with pirtobrutinib's non-covalent chemotype, the target compound is positioned as a potential non-covalent probe for C481S-mutant BTK screening, a target space inaccessible to covalent analogs .

non-covalent inhibitor BTK selectivity C481S resistance

Priority Application Scenarios for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea in BTK-Focused Research Programs


Head-to-Head Selectivity Profiling Against Non-Covalent BTK Clinical Candidates

The compound's 1 nM BTK IC50 matches the enzymatic potency of pirtobrutinib, making it suitable as a comparator in selectivity panel screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to benchmark off-target kinase engagement against the non-covalent clinical benchmark . Procurement of batch-characterized material (¹H NMR, LC-MS purity ≥95%) enables reproducible IC50 determination and enables researchers to differentiate chemotype-specific polypharmacology from target-class effects.

C481S-Mutant BTK Biochemical Screening to Validate Non-Covalent Tool Compounds

Given the non-covalent mechanism inferred from its chemical architecture, the compound is a candidate probe for C481S-mutant BTK enzymatic assays . Since covalent inhibitors lose >1000-fold potency against C481S, organizations developing non-covalent BTK degraders or inhibitors can use this compound as a reference standard in mutant vs. wild-type selectivity assays, avoiding false negatives stemming from irreversible binding kinetics.

Kinase Hinge-Binder Library Design and SAR Expansion

Medicinal chemistry teams building focused kinase libraries can leverage the 2,3'-bipyridine urea scaffold as a core hinge-binding element . The patent-anchored synthetic route provides a starting point for analoging the methoxybenzyl tail to explore R-group-dependent BTK vs. TEC family selectivity, enabling rapid SAR exploration without de novo synthetic route development.

Procurement Risk Mitigation via Patent-Exemplified Compound Sourcing

For CROs and biotech companies that require documented compound provenance for IND-enabling studies, sourcing Example 99 from the US20240083900 patent provides verifiable synthetic identity . This reduces quality control overhead compared to generic bipyridine-urea analogs that lack patent or publication backing, ensuring batch-to-batch consistency and defensible intellectual property records.

Quote Request

Request a Quote for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.